Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9NOS It is a derivative of thiocyanate, characterized by the presence of a thiocyanate group (-SCN) attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester typically involves the reaction of 1-Methyl-2-oxo-2-phenylethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiocyanate derivatives.
Scientific Research Applications
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Phenylindolizine
Uniqueness
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
CAS No. |
21486-46-4 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI Key |
MMLHCZBXGMTTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.